3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPYEZMXZPLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiazolidine ring One common method involves the cyclization of a suitable precursor under acidic or basic conditions The pyrrolidine ring can be introduced through a subsequent reaction, often involving a nucleophilic substitution or addition reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the benzonitrile group can influence its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Containing Benzonitrile Derivatives
Compound: 4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
- Key Structural Differences: Contains a phenoxy linker and trifluoromethyl group instead of a pyrrolidine-carbonyl group. The thiazolidinone is directly linked to a methyl group rather than a pyrrolidine ring.
- Functional Insights: Acts as a ligand for estrogen-related receptor alpha (ERRα), with molecular docking studies (Autodock) highlighting strong binding affinity due to hydrogen bonding with residues like Glu275 and Arg316 . However, the target compound’s pyrrolidine moiety could improve solubility or metabolic stability.
Benzonitriles with Heterocyclic Substituents
Compound : 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Key Structural Differences: Replaces the thiazolidinone-pyrrolidine system with a pyridinyl-oxadiazole group.
- Comparison: The oxadiazole group introduces π-stacking capabilities, which may enhance interactions with bacterial enzymes. In contrast, the thiazolidinone in the target compound could favor redox or anti-inflammatory pathways.
Benzonitrile Derivatives in Materials Science
Compound: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
- Key Structural Differences: Incorporates phenoxazine and carbazole moieties for thermally activated delayed fluorescence (TADF) in OLEDs.
- Functional Insights: Used in organic light-emitting diodes (OLEDs) due to efficient charge transfer and emission properties .
Data Tables
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Table 2: Key Pharmacophoric Features
Research Findings and Implications
- Pyrrolidine vs. Phenoxy Linkers: The pyrrolidine-carbonyl group in the target compound may offer improved pharmacokinetics over the phenoxy linker due to reduced metabolic oxidation.
- Application Divergence: While benzonitrile derivatives are versatile, substituents dictate application specificity—thiazolidinones for medicinal use and carbazoles for optoelectronics .
Biological Activity
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound featuring a thiazolidine ring, a pyrrolidine ring, and a benzonitrile group. This unique structure suggests potential biological activities that are currently under investigation.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , with significant functional groups that may influence its biological activity.
Biological Activity
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : The thiazolidine moiety is known for its interaction with biological macromolecules, potentially leading to antimicrobial effects. Studies suggest that similar compounds have demonstrated bactericidal and fungicidal activities .
- Anticancer Potential : Preliminary studies indicate that derivatives of thiazolidine and pyrrolidine have shown promise in inhibiting cancer cell proliferation. The compound's structure may allow it to interact with cellular pathways involved in tumor growth .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. This characteristic is critical in the development of drugs targeting specific enzymes involved in disease progression.
- Binding Affinity : The presence of the pyrrolidine ring may enhance binding affinity to various biological targets, which is essential for effective therapeutic action.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dioxo-1,3-thiazolidine | Structure | Antimicrobial, anticancer |
| Pyrrolidine derivatives | Structure | Antitumor activity |
| Benzonitrile derivatives | Structure | Various pharmacological activities |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
- Antimicrobial Testing : Another research project investigated the antimicrobial properties of thiazolidine derivatives against various bacterial strains. The findings highlighted their effectiveness in disrupting bacterial cell membranes and inhibiting growth .
Q & A
Q. How can researchers confirm the structural integrity of 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile after synthesis?
- Methodological Answer: Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Acquire , , and 2D NMR spectra (e.g., COSY, HSQC) to verify connectivity and stereochemistry. For example, aromatic protons in the benzonitrile moiety typically appear as singlet peaks around δ 7.5–8.0 ppm, while pyrrolidine protons resonate between δ 1.5–3.5 ppm .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and compare with theoretical values. Fragmentation patterns can validate functional groups like the thiazolidinedione ring .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond lengths, angles, and stereochemistry. SHELX is widely used for its robustness in small-molecule refinement .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer: Prioritize assays aligned with the compound’s structural features (e.g., thiazolidinedione, benzonitrile):
- Enzyme Inhibition Assays: Test DPP-4 inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC values. Similar compounds show activity via competitive binding to the catalytic site .
- Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HepG2) to assess antiproliferative effects. Dose-response curves (1–100 µM) can identify EC values .
- Oxidative Stress Assays: Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence in inflammatory models (e.g., LPS-stimulated macrophages) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with targets like ERRα?
- Methodological Answer:
- Target Preparation: Extract the ERRα receptor structure (PDB ID: 3K6P) and remove water molecules/co-crystallized ligands. Protonate residues (e.g., ARG 372) using tools like AutoDockTools .
- Ligand Optimization: Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili). The thiazolidinedione moiety may form hydrogen bonds with catalytic residues .
- Grid Parameter Setup: Define a 60 × 60 × 60 Å grid box centered on the ligand-binding pocket. Use Lamarckian genetic algorithms (50 runs) to explore binding poses. Validate docking protocols with RMSD < 2.0 Å for redocked ligands .
Q. What strategies can address the low solubility of this compound in preclinical studies?
- Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., sulfonic acid, polyethylene glycol) at the pyrrolidine or benzonitrile positions while preserving bioactivity .
- Formulation Optimization: Use co-solvents (e.g., DMSO/PEG 400) or nanoemulsions to enhance aqueous solubility. Dynamic light scattering (DLS) can monitor particle size (<200 nm) .
- Prodrug Design: Synthesize ester or amide prodrugs that hydrolyze in vivo to release the active compound. Monitor stability via HPLC under physiological pH .
Q. How can contradictory data regarding the compound’s efficacy across experimental models be reconciled?
- Methodological Answer:
- Meta-Analysis: Pool data from independent studies using standardized metrics (e.g., IC, EC). Apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
- Orthogonal Assays: Validate results using complementary methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Dose-Response Reevaluation: Re-test the compound under uniform conditions (e.g., pH, temperature, cell passage number) to isolate experimental variables .
Synthesis and Optimization
Q. What purification methods are effective for isolating this compound?
- Methodological Answer:
- Flash Chromatography: Use silica gel columns with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) to separate polar impurities. Monitor fractions via TLC (R ~0.5–0.6) .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals. Confirm purity via melting point (mp) analysis (expected range: 100–125°C) .
Data Interpretation
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer:
- Library Synthesis: Prepare analogs with substitutions at the pyrrolidine (e.g., methyl, fluorine) or benzonitrile (e.g., trifluoromethyl) positions .
- QSAR Modeling: Use software like Schrödinger’s QikProp to calculate descriptors (e.g., logP, polar surface area) and correlate with bioactivity data. Validate models with leave-one-out cross-validation (R > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
